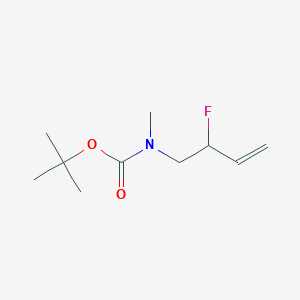
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is a chemical compound with the molecular formula C10H18FNO2 It is a derivative of carbamic acid and contains a fluorinated butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with a fluorinated butenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group may also play a role in binding to active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the fluorinated butenyl group.
Fluorobutyl carbamate: A similar compound with a different substitution pattern on the butyl group.
Methylcarbamate derivatives: Compounds with similar carbamate functionality but different alkyl groups.
Uniqueness
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is unique due to the presence of both the tert-butyl and fluorinated butenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
638538-33-7 |
|---|---|
Molecular Formula |
C10H18FNO2 |
Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorobut-3-enyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18FNO2/c1-6-8(11)7-12(5)9(13)14-10(2,3)4/h6,8H,1,7H2,2-5H3 |
InChI Key |
UVWDETDJUFXAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















